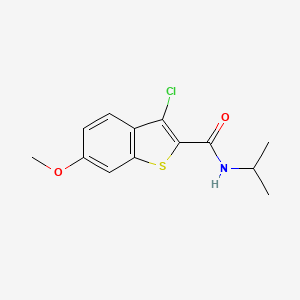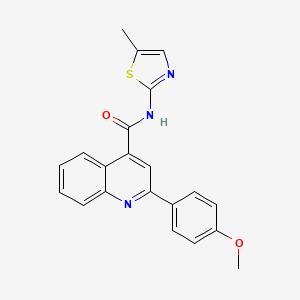![molecular formula C24H22O8 B11150548 methyl {7-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11150548.png)
methyl {7-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure holds intriguing potential. Let’s break it down:
-
Methyl {7-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate: belongs to the sulfonamide family, which includes biologically significant compounds. Sulfonamides are renowned for their antibacterial properties, low toxicity, and cost-effectiveness. They find applications in antifungal, antimicrobial, anti-inflammatory, and anti-protozoal therapies .
-
The compound also features a 1,4-benzodioxane moiety. Benzodioxanes are versatile pharmacophores with diverse therapeutic roles. They’ve been associated with anti-hepatotoxic, anti-inflammatory, and antioxidant activities. For instance, silymarin, derived from Silybum marianum, contains a benzodioxane ring and exhibits potent anti-hepatotoxic and antibacterial effects .
Preparation Methods
The synthetic route to this compound involves combining the benzodioxane and sulfonamide fragments. While specific methods may vary, here’s a general outline:
- Reaction Sequence:
- Start with a precursor containing the benzodioxane ring.
- Introduce the sulfonamide group via condensation reactions.
- Finally, esterify the resulting compound with acetic acid to obtain the methyl ester.
- Industrial Production:
- Industrial-scale synthesis typically employs efficient and scalable methods. Detailed conditions would depend on the specific manufacturer.
Chemical Reactions Analysis
Scientific Research Applications
- Chemistry:
- Investigate its reactivity in novel transformations.
- Explore its coordination chemistry with metal ions.
- Biology and Medicine:
- Assess its antibacterial efficacy against specific pathogens.
- Investigate potential anti-inflammatory properties.
- Industry:
- Evaluate its use in drug development or agrochemicals.
Mechanism of Action
- Targets:
- The compound likely interacts with bacterial enzymes or receptors.
- Further studies are needed to pinpoint specific targets.
- Pathways:
- It may disrupt cell wall synthesis or metabolic pathways.
Comparison with Similar Compounds
- Uniqueness:
- Highlight its distinct features compared to other sulfonamides.
- Emphasize the benzodioxane moiety’s contribution.
- Similar Compounds:
- Other structurally related compounds (e.g., sulfonamides with different heterocycles).
Silymarin: Contains a benzodioxane ring and exhibits anti-hepatotoxic and antibacterial effects.
Properties
Molecular Formula |
C24H22O8 |
|---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
methyl 2-[7-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C24H22O8/c1-13-16-5-7-19(14(2)23(16)32-24(27)17(13)11-22(26)28-3)31-12-18(25)15-4-6-20-21(10-15)30-9-8-29-20/h4-7,10H,8-9,11-12H2,1-3H3 |
InChI Key |
JORFMKVQKGLDSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC4=C(C=C3)OCCO4)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-phenylalaninate](/img/structure/B11150471.png)
![4,5-dimethoxy-N~2~-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-1H-indole-2-carboxamide](/img/structure/B11150474.png)
![(1E,2E)-1-(1,3-benzodioxol-5-ylmethylidene)-2-(3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-ylidene)hydrazine](/img/structure/B11150476.png)
![2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11150483.png)
![2-Phenoxy-1-[2-(pyridin-2-yl)piperidin-1-yl]ethanone](/img/structure/B11150496.png)

![{4-[(4-Methoxyphenyl)sulfonyl]piperazino}[2-(2-pyridyl)-4-quinolyl]methanone](/img/structure/B11150498.png)
![2'-Butyl-N-[(2-fluorophenyl)methyl]-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11150505.png)

![N-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanamide](/img/structure/B11150534.png)

![ethyl N-[8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate](/img/structure/B11150559.png)
![2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B11150563.png)
![methyl {7-[(4-tert-butylbenzyl)oxy]-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11150568.png)
